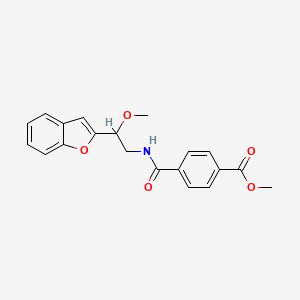
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves a multi-step reaction sequence. Key steps include:
The formation of the piperidine ring by reacting appropriate amines with chlorinated benzyl compounds.
Etherification using tetrahydrofuran derivatives under controlled conditions to introduce the tetrahydrofuran-2-yl group.
The final oxalate salt formation through neutralization of the compound with oxalic acid in a suitable solvent system.
Industrial Production Methods
In industrial settings, production often involves large-scale reactors where parameters such as temperature, pressure, and pH are meticulously controlled. Catalysts may be employed to enhance yield and selectivity, and purification is achieved through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound primarily undergoes:
Substitution Reactions: : Mainly at the benzyl position due to the presence of the chloro group.
Oxidation and Reduction: : The ether and piperidine moieties can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: : Commonly uses reagents like sodium or potassium halides, under reflux conditions.
Oxidation: : Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products depend on the specific reaction:
Substitution: : Yields substituted benzyl derivatives.
Oxidation: : Produces oxidized forms of the piperidine and tetrahydrofuran moieties.
Reduction: : Leads to deoxygenated or hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, it is used as a building block for synthesizing more complex molecules, particularly in the design of new pharmacophores.
Biology
Biologically, it is explored for its potential in interacting with specific cellular receptors, making it a candidate for drug development.
Medicine
In medicine, preliminary studies suggest its efficacy in targeting certain biochemical pathways, providing a basis for therapeutic applications.
Industry
In industrial applications, it is used as an intermediate in the manufacture of specialized materials and in the development of novel catalytic processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as receptor sites on cell membranes. This interaction typically involves the binding of the compound to these receptors, thereby modulating cellular pathways and eliciting a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
4-(((4-chlorobenzyl)oxy)methyl)piperidine derivatives
Uniqueness
The presence of the oxalate moiety and the specific substitution pattern confers unique physicochemical properties, such as enhanced solubility and bioavailability, distinguishing it from its analogs.
Would you like to explore any particular section in more depth?
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3.C2H2O4/c21-18-5-3-16(4-6-18)14-25-15-17-7-9-23(10-8-17)13-20(24)22-12-19-2-1-11-26-19;3-1(4)2(5)6/h3-6,17,19H,1-2,7-15H2,(H,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZLPFXXXKMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)



![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)
![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)






